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The table below summarizes the key details found for Albendazole sulfone-d7, which is a deuterium-
labeled version of Albendazole sulfone used as a stable isotope tracer or internal standard for quantitative

analysis [1].

Property Description

IUPAC Name Provided in search results [1]

Molecular C12HsD7N30a4S [1]

Formula

Molecular 304.37 g/mol [1]

Weight

SMILES O=C(OC)NC1=NC2=CC=C(S(=O)(C([2HD([2HDC([2HD(C(2HD([2HD[2H])

[2H])=0)C=C2N1 [1]

Application Internal standard for quantitative NMR, GC-MS, or LC-MS [1]

Alternative Characterization Approaches
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Since a direct NMR reference is unavailable, other analytical techniques and studies on non-deuterated

compounds can provide a methodological framework.

Solid-State NMR for Parent Compound

A study on the parent drug, Albendazole, used solid-state NMR to investigate desmotropes (different crystal

forms of the same molecular structure) [2]. The methodology included:

¢ Ultrafast Magic Angle Spinning (MAS) for high-resolution conditions.

e Multidimensional Experiments: ( ~1H/"1H ) single quantum-single quantum, ( *1H/~1H ) single
qguantum-double quantum, and ( “1H/{13}C ) chemical shift correlation NMR to decipher
intramolecular and intermolecular hydrogen bonding [2].

Solution ( "1H ) NMR for Salt Characterization

Research on Albendazole salts used solution ( A1H ) NMR to confirm salt formation by observing chemical
shift changes [3]. For Albendazole, a characteristic amide proton peak was observed at 11.66 ppm. Upon salt
formation with various acids, this peak shifted downfield to between 12.12 ppm and 12.36 ppm, confirming

molecular interaction at the benzimidazole group [3].

FT-IR for Complementary Evidence

Fourier-Transform Infrared Spectroscopy (FT-IR) can provide complementary evidence for molecular
structure and interactions. For Albendazole salts, characteristic shifts in N-H and C=0O absorption peaks

provided evidence of new hydrogen bonds and salt formation [3].

The following diagram illustrates a potential workflow for characterizing a novel Albendazole derivative,

integrating these techniques:
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Multi-technique workflow for characterizing Albendazole derivatives.

Suggestions for Next Steps

e Contact Suppliers Directly: Inquire with chemical suppliers like MedChemExpress (MCE) if they
can provide a Certificate of Analysis (CoA) containing NMR characterization data [1].

e Consult Specialized Databases: Search spectral databases (e.g., SDBS, NIST) or scientific
literature for the non-deuterated Albendazole sulfone (CAS 53174) as a reference point [4] [5] [6].

e Empirical Characterization: If you have a sample of Albendazole sulfone-d7, empirical analysis
using (*1H ) NMR and ( ~{13}C ) NMR would be the most direct method to obtain its spectral
signature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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